molecular formula C11H16N2O3S2 B5663217 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide

4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide

Cat. No. B5663217
M. Wt: 288.4 g/mol
InChI Key: IYNUOMYTSFVPTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide often involves complex chemical reactions aiming to incorporate specific functional groups that contribute to their biological and chemical properties. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one highlights a methodological approach to synthesizing compounds with similar structural frameworks. These processes typically employ techniques such as NMR, IR spectroscopy, and X-ray diffraction to ascertain structural fidelity (Sun et al., 2021).

Molecular Structure Analysis

The detailed molecular structure analysis is critical for understanding the interactions and reactivity of a compound. Studies involving X-ray diffraction and DFT calculations provide insights into the optimized molecular structure, offering a basis for predicting the compound's behavior in various environments. For instance, the structural analysis of similar compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, elucidates their conformational stability and intermolecular interactions, which are crucial for their potential applications (Sun et al., 2021).

Chemical Reactions and Properties

The reactivity of 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide with other chemical entities defines its application scope. Research into similar compounds indicates varied reactivity profiles, including ring-opening reactions which are pivotal in synthesizing derivatives with enhanced or targeted properties. The study by Hanif et al. (1999) on the reaction of thiomorpholine with [Ru3(CO)12] provides an example of how structural modifications can be achieved through specific chemical reactions, offering a pathway to tailor the compound's properties for desired applications (Hanif et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied using spectroscopic and crystallographic methods. Research similar to that conducted by Sun et al. (2021) employs such techniques to understand the physical characteristics of related compounds, which in turn helps in assessing their practical utility in different scientific domains (Sun et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functionalization, are pivotal for the compound's application in synthesis and development of new materials or drugs. The synthesis and analysis of derivatives, as seen in studies on similar compounds, illuminate the pathways through which the chemical properties can be manipulated to achieve desired outcomes. For instance, the preparation of thiomorpholine 1,1-dioxides via double Michael addition reactions showcases the versatility of these compounds in chemical synthesis (Halimehjnai et al., 2013).

properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-2-3-10-12-9(8-17-10)11(14)13-4-6-18(15,16)7-5-13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNUOMYTSFVPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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